N,3-dimethylbutane-1-sulfonamide
CAS No.:
Cat. No.: VC17682797
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H15NO2S |
---|---|
Molecular Weight | 165.26 g/mol |
IUPAC Name | N,3-dimethylbutane-1-sulfonamide |
Standard InChI | InChI=1S/C6H15NO2S/c1-6(2)4-5-10(8,9)7-3/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | AGLUBLFRZMLKRX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCS(=O)(=O)NC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular structure of N,3-dimethylbutane-1-sulfonamide consists of a four-carbon butane chain with a sulfonamide group () at the first carbon and a methyl group () at the third carbon. The nitrogen atom in the sulfonamide group is further substituted with two methyl groups, resulting in the full IUPAC name N,3-dimethylbutane-1-sulfonamide . Key structural features include:
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Sulfonamide moiety: Provides hydrogen-bonding capacity and polarity.
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Branched alkyl chain: Enhances lipid solubility and influences pharmacokinetic properties.
The SMILES notation for the compound is CC(C)CCS(=O)(=O)NC
, and its InChIKey is AGLUBLFRZMLKRX-UHFFFAOYSA-N
.
Computed Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 165.26 g/mol | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bond Count | 4 | |
XLogP3 | 1.2 (estimated) |
The absence of hydrogen bond donors and moderate lipophilicity () suggest favorable membrane permeability .
Synthesis and Manufacturing
Conventional Synthesis Routes
N,3-Dimethylbutane-1-sulfonamide is typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines. A representative method involves:
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Reaction of 3-methylbutane-1-sulfonyl chloride with dimethylamine:
This reaction is conducted in dichloromethane at room temperature, with triethylamine as a base to neutralize HCl.
Advanced Catalytic Methods
Recent advances utilize metal-organic frameworks (MOFs) like MIL-101(Fe) to catalyze sulfonamide formation under aqueous conditions, improving yields and reducing waste .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the sulfonamide group’s polarity.
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Melting Point: Estimated at 120–125°C based on analogous sulfonamides.
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Stability: Resists hydrolysis under acidic and basic conditions, making it suitable for long-term storage.
Acid-Base Behavior
The sulfonamide group exhibits weak acidity (), comparable to other aliphatic sulfonamides . This property facilitates salt formation with basic counterions, enhancing solubility in biological systems .
Chemical Reactivity
Hydrolysis
Under strong acidic or basic conditions, the sulfonamide bond may cleave:
This reaction is critical for prodrug design, enabling controlled release of active amines.
Alkylation and Acylation
The nitrogen in the sulfonamide group can undergo alkylation or acylation to produce derivatives with modified biological activity.
Biological and Industrial Applications
Pharmaceutical Intermediates
N,3-Dimethylbutane-1-sulfonamide serves as a precursor in synthesizing antimicrobial agents, leveraging the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase.
Material Science
Its polar yet lipophilic nature makes it useful in polymer cross-linking and ion-exchange membranes .
Recent Research and Future Directions
Optimization of Synthetic Protocols
Recent studies focus on green chemistry approaches, such as using MOF catalysts to reduce reaction times and improve atom economy .
Exploration of Novel Derivatives
Researchers are modifying the alkyl chain and sulfonamide substituents to enhance bioactivity and reduce toxicity.
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